molecular formula C17H13NO4 B3021068 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 690671-26-2

2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B3021068
CAS No.: 690671-26-2
M. Wt: 295.29 g/mol
InChI Key: VFPCVSBORBLUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide-derived compound characterized by a 1,3-dioxoisoindoline core substituted with a 2-ethylphenyl group at the 2-position and a carboxylic acid moiety at the 5-position. This structure places it within a broader class of isoindoline-1,3-dione derivatives, which are frequently explored for their pharmacological and material science applications. The ortho-ethylphenyl substituent may confer unique steric and electronic properties, influencing solubility, reactivity, and target binding compared to para- or meta-substituted analogs.

Properties

IUPAC Name

2-(2-ethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-10-5-3-4-6-14(10)18-15(19)12-8-7-11(17(21)22)9-13(12)16(18)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPCVSBORBLUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355513
Record name STK274997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690671-26-2
Record name STK274997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and oxidation reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isoindoline derivatives.

Scientific Research Applications

Mechanistic Studies

Research indicates that compounds similar to 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit significant biological activities, particularly in cancer research. Interaction studies often focus on:

  • Binding Affinity: Investigating how the compound interacts with biological targets such as enzymes and receptors. Techniques like molecular docking simulations are commonly employed to assess these interactions.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Utilizing appropriate reactants to form the desired dioxo structure.
  • Functional Group Modifications: Tailoring the compound for specific applications in pharmaceuticals and materials science.

These methods allow for efficient production with high yields and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acidContains dioxoisoindole structureExperimental drug with potential therapeutic uses
2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acidAdditional carboxymethyl groupEnhanced solubility and reactivity
2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acidChlorine substitution on the aromatic ringPotentially altered biological activity
2-(Furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acidFuryl group substitutionUnique electronic properties affecting reactivity

This table highlights the uniqueness of this compound concerning its specific substituents and potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key differences in molecular weight, solubility, and thermal stability arise from substituent variations:

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Properties References
2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 2-ethylphenyl, 5-COOH ~295.3* Not reported Likely moderate solubility in polar aprotic solvents
2-(4-Fluorophenyl) analog () 4-fluorophenyl 285.0 295–297 High crystallinity; density 1.6 g/cm³
2-(3,4-Dimethylphenyl) analog () 3,4-dimethylphenyl 295.3 Not reported
2-(4-Mercaptophenyl) analog () 4-mercaptophenyl 299.3 Not reported Thiol group enables disulfide bonding

*Calculated based on molecular formula C₁₇H₁₃NO₄.

The ortho-ethyl group in the target compound may reduce solubility compared to para-substituted analogs (e.g., 4-fluorophenyl) due to steric hindrance.

Key Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine () or chlorine () at the para position increases electrophilicity, enhancing interactions with enzymatic active sites.
  • Steric Effects : Ortho-substituents (e.g., 2-ethylphenyl) may limit rotational freedom, affecting conformational adaptability in target binding.
  • Hydrogen Bonding : The carboxylic acid group enables salt formation or hydrogen bonding, critical for solubility and pharmacokinetics .

Biological Activity

Chemical Structure and Properties

The compound features a 1,3-dioxoisoindoline moiety and a carboxylic acid functional group. Its chemical formula is C15H13NO4C_{15}H_{13}NO_4, with a molecular weight of approximately 273.27 g/mol. The presence of both dioxo and carboxylic acid groups suggests potential reactivity that could be exploited in medicinal chemistry.

Biological Activity Overview

Although direct research on the biological activity of 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is scarce, related phthalimide derivatives have demonstrated various biological activities:

  • Anticancer Activity : Several studies indicate that phthalimide derivatives exhibit antiproliferative effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and 4T1 (breast) cells. For instance, derivatives have been shown to inhibit cell proliferation significantly by interacting with DNA methyltransferases, which play crucial roles in gene regulation and cancer progression .
  • Enzyme Inhibition : Compounds within this chemical class have also been investigated for their potential as enzyme inhibitors. Molecular docking studies suggest that similar phthalimide derivatives can bind effectively to enzymes involved in cancer pathways .

Antiproliferative Effects

A study evaluating the antiproliferative activity of various phthalimide derivatives found that compounds with structural similarities to this compound exhibited significant inhibition of cancer cell proliferation:

CompoundCell LineInhibition (%)
C3HeLa40.21
C4HeLa36.33
C14HepG231.91
C164T150.14

These results indicate that modifications on the phthalimide ring can enhance biological activity against specific cancer cell lines .

Molecular docking studies have revealed that phthalimide derivatives often interact with key amino acids in the active sites of target enzymes. For example, hydrogen bonding interactions with cysteine residues have been noted as critical for enzyme inhibition . The incorporation of electron-donating groups has been shown to increase binding affinity and enhance biological efficacy .

Future Directions

Given the promising biological activities observed in related compounds, further research is warranted to explore:

  • In vitro and In vivo Studies : Comprehensive studies are needed to evaluate the biological activity of this compound in both cellular models and animal models.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent.
  • Structural Modifications : Investigating how variations in substituents affect biological activity could lead to the design of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted phthalic anhydrides with ethylphenyl amines. For example, refluxing 5-carboxyphthalic anhydride with 2-ethylphenylamine in acetic acid under sodium acetate catalysis can yield the isoindoline backbone. Optimization includes varying solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and stoichiometric ratios (amine:anhydride = 1:1.1) to improve yield. Post-synthesis, recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns (e.g., as demonstrated for analogous 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid in Acta Crystallographica) .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT calculations) to validate the isoindoline core and ethylphenyl substitution.
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight (expected [M+H]+^+ = 326.3) and purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using gravimetric analysis. Isoindoline derivatives typically show moderate solubility in DMSO (>10 mg/mL) but limited solubility in water (<1 mg/mL) .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light to assess decomposition pathways. Stabilize acidic solutions (pH < 3) to prevent hydrolysis of the dioxoisoindoline ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Compare with experimental NMR/IR data to validate models .
  • Molecular docking : Screen against target proteins (e.g., kinases, carboxylases) using AutoDock Vina. Prioritize binding poses with ∆G < -7 kcal/mol and validate via SPR (surface plasmon resonance) assays .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer :

  • Multi-technique validation : If 1H^1H NMR signals deviate from predictions (e.g., unexpected splitting), conduct 1H^1H-1H^1H COSY and NOESY to assess conformational flexibility or aggregation.
  • Synchrotron XRD : For ambiguous crystal structures, use high-resolution synchrotron data (λ = 0.7–1.0 Å) to refine electron density maps and resolve substituent orientation .

Q. How can the compound’s role in supramolecular chemistry (e.g., coordination polymers) be explored?

  • Methodological Answer :

  • Metal coordination studies : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water mixtures. Characterize complexes via FTIR (shift in carboxylate C=O stretch from ~1700 to 1600 cm1^{-1}) and TGA to assess thermal stability .
  • X-ray crystallography : Determine if the carboxylic acid group participates in hydrogen-bonded networks or π-π stacking, as seen in structurally related diphenylacetic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Ethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.